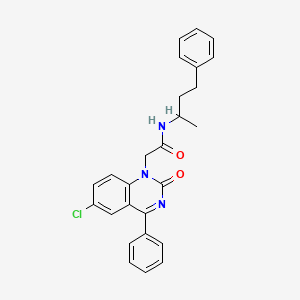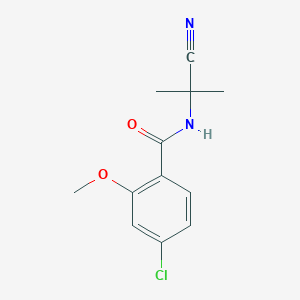
4-chloro-N-(1-cyano-1-methylethyl)-2-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-N-(1-cyano-1-methylethyl)-2-methoxybenzamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a key regulator of cellular energy homeostasis, and its activation can lead to various physiological effects. A-769662 has gained attention in the scientific community due to its potential therapeutic applications in metabolic diseases, cancer, and neurodegenerative disorders.
Wirkmechanismus
4-chloro-N-(1-cyano-1-methylethyl)-2-methoxybenzamide activates AMPK by binding to the γ-subunit of the enzyme. This leads to conformational changes in the α- and β-subunits, resulting in increased AMPK activity. AMPK activation leads to various downstream effects, including increased glucose uptake, fatty acid oxidation, and mitochondrial biogenesis. 4-chloro-N-(1-cyano-1-methylethyl)-2-methoxybenzamide has also been shown to activate other signaling pathways, including the mTOR and AKT pathways.
Biochemical and physiological effects:
4-chloro-N-(1-cyano-1-methylethyl)-2-methoxybenzamide has been shown to have various biochemical and physiological effects. In skeletal muscle cells, 4-chloro-N-(1-cyano-1-methylethyl)-2-methoxybenzamide increases glucose uptake and insulin sensitivity by activating AMPK. In cancer cells, 4-chloro-N-(1-cyano-1-methylethyl)-2-methoxybenzamide induces cell cycle arrest and apoptosis by inhibiting the mTOR pathway. In neurodegenerative disorders, 4-chloro-N-(1-cyano-1-methylethyl)-2-methoxybenzamide improves mitochondrial function and reduces oxidative stress by activating AMPK.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-chloro-N-(1-cyano-1-methylethyl)-2-methoxybenzamide in lab experiments is its specificity for AMPK activation. This allows researchers to study the downstream effects of AMPK activation without interference from other signaling pathways. However, one limitation of using 4-chloro-N-(1-cyano-1-methylethyl)-2-methoxybenzamide is its potential toxicity at high concentrations. Researchers must carefully titrate the concentration of 4-chloro-N-(1-cyano-1-methylethyl)-2-methoxybenzamide to avoid cytotoxic effects.
Zukünftige Richtungen
There are several future directions for research on 4-chloro-N-(1-cyano-1-methylethyl)-2-methoxybenzamide. One area of interest is the development of more potent and selective AMPK activators. Another area of interest is the use of 4-chloro-N-(1-cyano-1-methylethyl)-2-methoxybenzamide in combination with other drugs for the treatment of metabolic diseases and cancer. Additionally, the potential therapeutic applications of 4-chloro-N-(1-cyano-1-methylethyl)-2-methoxybenzamide in neurodegenerative disorders warrant further investigation.
Synthesemethoden
The synthesis of 4-chloro-N-(1-cyano-1-methylethyl)-2-methoxybenzamide involves several steps. The starting material is 2-methoxybenzoyl chloride, which is reacted with 4-chloroaniline to form 4-chloro-N-(2-methoxybenzoyl)aniline. This intermediate is then reacted with isobutyronitrile to form 4-chloro-N-(1-cyano-1-methylethyl)-2-methoxybenzamide, which is 4-chloro-N-(1-cyano-1-methylethyl)-2-methoxybenzamide.
Wissenschaftliche Forschungsanwendungen
4-chloro-N-(1-cyano-1-methylethyl)-2-methoxybenzamide has been extensively studied in various scientific fields, including metabolism, cancer, and neurodegenerative disorders. In metabolism, 4-chloro-N-(1-cyano-1-methylethyl)-2-methoxybenzamide has been shown to improve glucose uptake and insulin sensitivity in skeletal muscle cells, leading to potential therapeutic applications for type 2 diabetes. In cancer, 4-chloro-N-(1-cyano-1-methylethyl)-2-methoxybenzamide has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In neurodegenerative disorders, 4-chloro-N-(1-cyano-1-methylethyl)-2-methoxybenzamide has been shown to improve mitochondrial function and reduce oxidative stress, suggesting potential therapeutic applications for Parkinson's and Alzheimer's diseases.
Eigenschaften
IUPAC Name |
4-chloro-N-(2-cyanopropan-2-yl)-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O2/c1-12(2,7-14)15-11(16)9-5-4-8(13)6-10(9)17-3/h4-6H,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAPMPXZRONEUQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)NC(=O)C1=C(C=C(C=C1)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(1-cyano-1-methylethyl)-2-methoxybenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

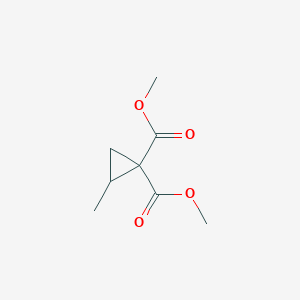

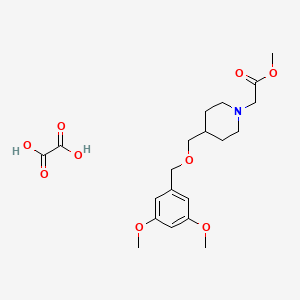
![N-(5-chloro-2-methylphenyl)-2-({1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamide](/img/structure/B2962003.png)
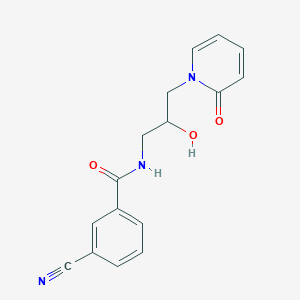
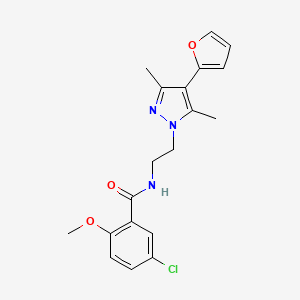
![N-(2,5-dichlorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2962008.png)

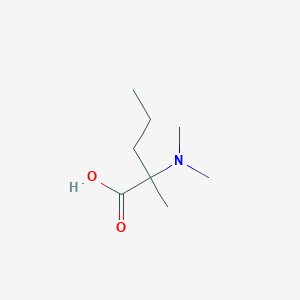
![2-[1-(2-anilino-2-oxoethyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-(2-furylmethyl)acetamide](/img/structure/B2962013.png)
![2-Cyano-3-[(3,4-dimethoxyphenethyl)amino]-2-butenamide](/img/structure/B2962014.png)
![2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2962015.png)

